{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol
Description
{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol is a sulfonamide-containing piperidine derivative characterized by a 4-bromophenylsulfonyl group attached to the piperidine ring and a hydroxymethyl substituent at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to analogs evaluated for neurological disorders like Alzheimer’s disease .
Properties
IUPAC Name |
[1-(4-bromophenyl)sulfonylpiperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c13-11-3-5-12(6-4-11)18(16,17)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEKJKQHXJCQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromophenylsulfonyl group can be reduced to a phenylsulfonyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenylsulfonyl derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological activity by interacting with receptors or ion channels .
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Phenylsulfonyl Groups
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide Derivatives
Key Differences :
- Substituent : Chlorine (Cl) vs. Bromine (Br) on the phenyl ring.
- Molecular Weight : Bromine increases molecular weight by ~45 g/mol compared to chlorine.
- Biological Activity : Chlorophenyl analogs (e.g., compounds 7a–q ) demonstrated acetylcholinesterase (AChE) inhibition (IC50 values: 0.12–0.47 µM) in Alzheimer’s disease models, suggesting bromo-substituted variants may exhibit modified potency due to enhanced hydrophobic interactions .
Synthesis : Both derivatives are synthesized via nucleophilic substitution of sulfonyl chlorides (4-chloro- or 4-bromobenzenesulfonyl chloride) with ethyl piperidin-3-carboxylate, followed by oxadiazole ring formation and propanamide coupling .
Piperidine Derivatives with Alternative Aromatic Groups
- 1-((4-Bromophenyl)sulfonyl)-4-butylpiperazine :
- Structural Variation : Piperazine ring replaces piperidine; a butyl group is appended.
- Impact : Piperazine’s additional nitrogen atom increases basicity, while the butyl group enhances hydrophobicity. This compound was discontinued commercially, possibly due to synthetic challenges or suboptimal pharmacological profiles .
- [1-(Phenylsulfonyl)-3-piperidinyl]methanol: Substituent: Phenyl group lacks halogen atoms.
Physicochemical and Spectral Properties
Biological Activity
{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine ring linked to a sulfonyl group and a hydroxymethyl group, with a brominated phenyl moiety contributing to its unique properties. Its molecular formula is CHBrNOS, with a molecular weight of approximately 348.21 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromophenylsulfonyl group may inhibit enzyme activity, while the piperidine ring can modulate interactions with neurotransmitter receptors. This dual action suggests potential therapeutic applications in neuropharmacology and enzyme inhibition.
Biological Activities
Research indicates that this compound exhibits diverse biological activities, including:
- Neurotransmitter Modulation : Acts as an agonist for dopamine and serotonin receptors, making it useful in studying neurochemical pathways.
- Enzyme Inhibition : Demonstrated inhibitory effects on acetylcholinesterase (AChE) and urease, suggesting potential applications in treating Alzheimer's disease and other conditions .
- Antibacterial Activity : Exhibited moderate to strong activity against various bacterial strains, indicating its potential as an antimicrobial agent .
Summary of Biological Activities
| Activity Type | Effect Level | Targeted Pathway/Mechanism |
|---|---|---|
| Neurotransmitter Agonism | Significant | Dopamine and serotonin pathways |
| Enzyme Inhibition | Moderate to Strong | AChE, urease |
| Antibacterial | Moderate | Various bacterial strains |
Case Studies
- Neuropharmacological Study : A study investigated the effects of this compound on serotonin receptor modulation. Results indicated enhanced serotonin signaling, which may contribute to its potential antidepressant effects.
- Enzyme Inhibition Research : In vitro assays demonstrated that the compound inhibited AChE activity with an IC value of 45 nM, highlighting its potential for Alzheimer's treatment .
- Antimicrobial Testing : The compound was tested against Salmonella typhi and Bacillus subtilis, showing significant antibacterial properties with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL .
Discussion
The diverse biological activities of this compound underscore its potential as a therapeutic agent. Its ability to modulate neurotransmitter systems while also inhibiting key enzymes positions it as a candidate for further research in neuropharmacology and infectious disease treatment.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for {1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of a piperidine precursor with 4-bromophenyl sulfonyl chloride. Key steps include nucleophilic substitution at the piperidine nitrogen and subsequent oxidation/reduction to introduce the methanol group. Optimization involves:
- Catalysts : Use of bases like triethylamine to neutralize HCl byproducts during sulfonylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) ensures high purity .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the sulfonyl and piperidinyl groups. The deshielding of protons near the sulfonyl group (~7.5–8.0 ppm) is diagnostic .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry at the 3-piperidinyl position, critical for structure-activity studies .
Advanced Research Questions
Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution compared to other sulfonate esters?
- Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity at the para-bromophenyl ring, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides). Comparative studies show:
- Reaction Rates : Faster substitution than methyl or tosyl sulfonates due to stronger electron withdrawal .
- Byproduct Analysis : Use HPLC-MS to monitor intermediates and optimize stoichiometry .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., antimicrobial vs. anticancer)?
- Methodological Answer :
- Dose-Response Curves : Establish IC values in multiple cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial) to identify selective toxicity .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
- Target Profiling : Use molecular docking to compare binding affinities with enzymes like alpha-glucosidase (antidiabetic) or topoisomerase (anticancer) .
Q. How do structural modifications (e.g., fluorination at the piperidine ring) affect pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity Adjustments : Introduce fluorine at the 4-piperidinyl position to enhance blood-brain barrier penetration (logP reduction by ~0.5 units) .
- In Vivo Half-Life : Radiolabel the compound (e.g., F) for PET imaging to track tissue distribution .
- Comparative SAR Tables :
| Modification | Bioavailability (%) | Half-Life (h) |
|---|---|---|
| Unmodified | 35 | 2.5 |
| 4-Fluoropiperidinyl | 52 | 4.8 |
Experimental Design & Data Analysis
Q. What in silico tools are recommended for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS to model binding stability with receptors like G-protein-coupled receptors (GPCRs) .
- QSAR Models : Train models with descriptors like topological polar surface area (TPSA) to predict IC trends .
- ADMET Prediction : SwissADME or ADMETLab 2.0 evaluate hepatotoxicity and CYP450 inhibition risks .
Q. How can researchers validate the compound’s role in enzyme inhibition (e.g., alpha-glucosidase)?
- Methodological Answer :
- Kinetic Assays : Measure Michaelis-Menten constants (, ) with/without the inhibitor. A competitive inhibition pattern (unchanged , increased ) confirms reversible binding .
- X-ray Co-crystallization : Resolve inhibitor-enzyme complexes (e.g., PDB ID 5NN8) to identify hydrogen bonds with catalytic residues .
Comparative Studies
Q. How does this compound compare to analogous triazole or thiadiazole derivatives in cytotoxicity?
- Methodological Answer :
- MTT Assay Data :
| Compound Class | IC (μM) in HeLa | Selectivity Index (HeLa vs. HEK293) |
|---|---|---|
| Piperidinyl Methanol | 12.3 | 8.7 |
| Triazole Derivatives | 6.8 | 3.2 |
- Mechanistic Insight : Piperidinyl derivatives induce apoptosis via caspase-3 activation, while triazoles trigger ROS-mediated necrosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
